(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid

Catalog No.
S713664
CAS No.
731810-79-0
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid

CAS Number

731810-79-0

Product Name

(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)acetic acid

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c13-11(14)8-12-6-5-9-3-1-2-4-10(9)7-12/h1-4H,5-8H2,(H,13,14)

InChI Key

OWPUZNHIPYJWIT-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)CC(=O)O

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)O
  • Synthesis of Novel Compounds: One study describes the use of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid as a starting material for the synthesis of 2-(substituted phenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methyl-butyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanones. These new compounds possess a similar core structure but with additional functional groups attached to the phenyl ring. The research suggests the potential for this method to be applied to the creation of a library of diverse molecules with variations that could influence biological activity [].

(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid is a chemical compound characterized by its isoquinoline structure, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. This compound has the molecular formula C11H13NO2C_{11}H_{13}NO_2 and features an acetic acid moiety attached to the nitrogen of the isoquinoline structure. The presence of both the isoquinoline and acetic acid functionalities suggests potential for diverse biological activities and applications in medicinal chemistry.

Typical of carboxylic acids and nitrogen-containing heterocycles. Common reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Amidation: Formation of amides by reacting with amines.
  • Reduction: Reduction of the carboxylic acid group to an alcohol.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.

These reactions can be utilized to modify the compound for specific applications in pharmaceuticals or materials science.

The biological activity of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid has been explored in various studies. It has shown:

  • Antioxidant Properties: The compound exhibits potential as an antioxidant, which may help in combating oxidative stress-related diseases.
  • Antiplatelet Activity: Related compounds have been noted for their ability to inhibit platelet aggregation, suggesting potential therapeutic applications in cardiovascular diseases .
  • Neuroprotective Effects: Isoquinoline derivatives are often studied for neuroprotective properties, indicating that this compound may also have beneficial effects on neuronal health.

Several synthetic routes have been developed for the preparation of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid:

  • Multicomponent Reactions: These involve the simultaneous reaction of multiple reactants to form the desired product in a single step. This method can enhance efficiency and yield .
  • N-Alkylation Methods: Direct N-alkylation of 3,4-dihydroisoquinolinones has been reported, which can be followed by oxidation to yield derivatives like (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid .
  • Conventional Organic Synthesis: Traditional methods involving cyclization reactions and subsequent functional group modifications are also applicable.

(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it can be explored as a lead compound in drug development for diseases such as hypertension and neurodegenerative disorders.
  • Chemical Probes: It can serve as a tool in biochemical research to study specific pathways or mechanisms.
  • Material Science: Its unique structure may allow it to be incorporated into polymers or other materials with specific properties.

Studies on the interactions of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid with biological targets are crucial for understanding its mechanism of action. Investigations typically focus on:

  • Protein Binding: Assessing how well the compound binds to target proteins can provide insights into its efficacy and potential side effects.
  • Receptor Interactions: Evaluating its affinity for various receptors can help elucidate its pharmacological profile.

Such studies are essential for optimizing its use in therapeutic contexts.

Several compounds share structural similarities with (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-MethylisoquinolineMethyl group at nitrogenLacks carboxylic acid functionality
3-HydroxyisoquinolineHydroxyl group at position 3Exhibits different solubility properties
6-ChloroisoquinolineChlorine substituent at position 6Enhanced reactivity due to halogen
(S)-TetrahydroisoquinolineFully saturated nitrogen-containing ringKnown for analgesic properties

The uniqueness of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid lies in its combination of isoquinoline structure with an acetic acid moiety, which may confer distinct biological activities not observed in these similar compounds.

XLogP3

-0.9

Dates

Modify: 2023-08-15

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